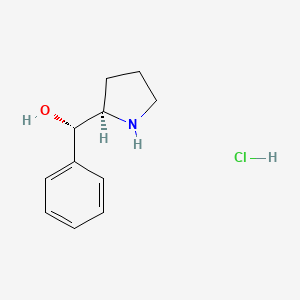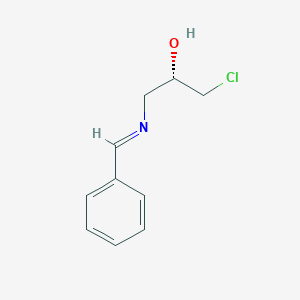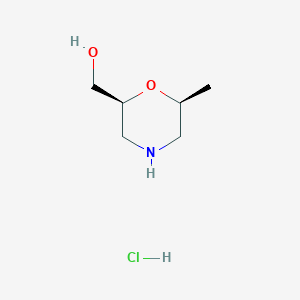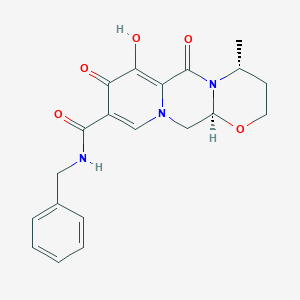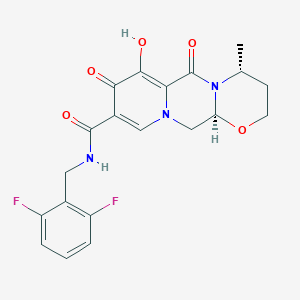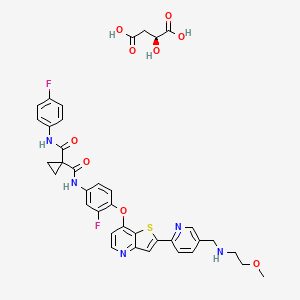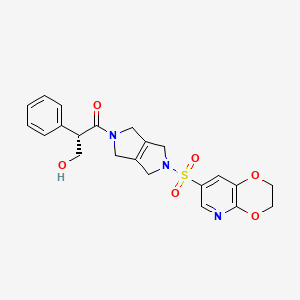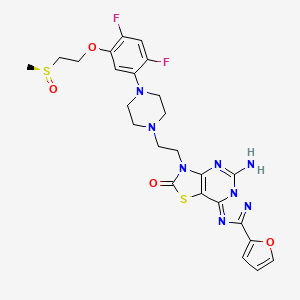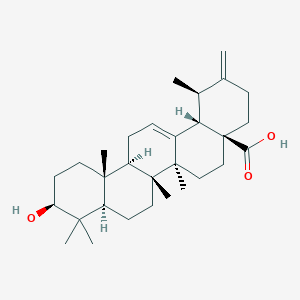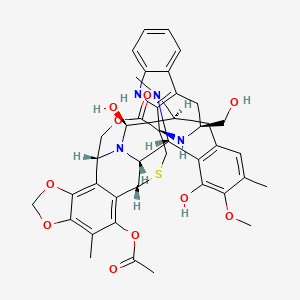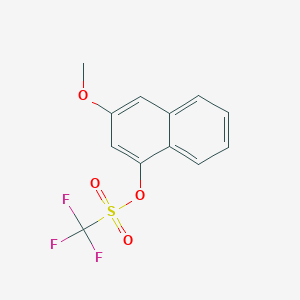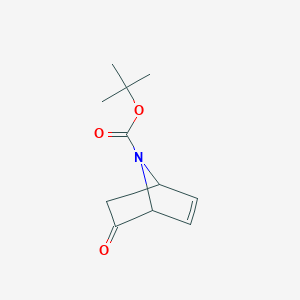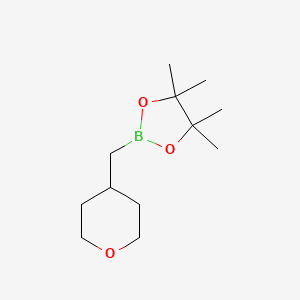
(4-Tetrahydropyranyl)methylboronic Acid Pinacol Ester
Descripción general
Descripción
Pinacol boronic esters, such as “(4-Tetrahydropyranyl)methylboronic Acid Pinacol Ester”, are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . They are also important raw materials for pharmaceuticals .
Chemical Reactions Analysis
The protodeboronation of pinacol boronic esters, including “this compound”, has been used in various chemical reactions. For instance, it has been applied to methoxy protected (−)-Δ8-THC and cholesterol . It has also been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Aplicaciones Científicas De Investigación
Polymer Synthesis and Modification
Vinylboronic acid pinacol esters, such as those derived from boronic acid, have been utilized as comonomers in the radical copolymerization with styrene. This approach allows for the synthesis of vinyl alcohol-styrene copolymers, which are challenging to produce using traditional VA precursor monomers. The methodology enables control over molar mass through RAFT polymerization and adjustment of the VA composition ratio, influencing the solubility and glass-transition temperature of the resulting copolymers (Makino, Nishikawa, & Ouchi, 2021).
Hydrogen Peroxide-Cleavable Polymers
Boronic acid pinacol esters have been used in the facile synthesis of hydrogen peroxide-cleavable poly(ester-amide)s. This process involves Passerini multicomponent polymerization to integrate a H2O2-cleavable phenylboronic acid ester into the polymer backbone, leading to complete H2O2-triggered degradation. These polymers have potential applications as H2O2-responsive delivery vehicles (Cui, Zhang, Du, & Li, 2017).
Phosphorescent Materials
Arylboronic esters exhibit long-lived room-temperature phosphorescence in the solid state, a property not commonly associated with heavy-atom-free molecules. This finding opens new possibilities for the use of simple arylboronic esters in the development of phosphorescent materials for various applications, challenging the general notion that phosphorescent organic molecules require heavy atoms or carbonyl groups (Shoji et al., 2017).
Organic Synthesis and Drug Delivery
The susceptibility of phenylboronic pinacol esters to hydrolysis at physiological pH has implications for their use in drug design and delivery systems. This characteristic underlines the importance of considering the stability of these compounds in aqueous environments when developing boron-carriers for therapeutic applications (Achilli et al., 2013).
Mecanismo De Acción
Target of Action
The primary targets of (4-Tetrahydropyranyl)methylboronic Acid Pinacol Ester are organic synthesis processes, particularly those involving the Suzuki–Miyaura coupling . This compound is a type of organoboron compound, which are highly valuable building blocks in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of boron from the compound . This process is crucial in the transformation of the compound into a broad range of functional groups .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway is a carbon–carbon bond-forming reaction that is widely used in organic synthesis . The compound’s interaction with this pathway results in the formation of diverse molecules with high enantioselectivity .
Pharmacokinetics
It’s known that the compound is stable and easy to purify . The compound’s stability is a significant factor that influences its bioavailability .
Result of Action
The compound’s action results in the formation of diverse molecules with high enantioselectivity . These molecules are crucial in various organic synthesis processes . Additionally, the compound’s action can lead to the formal anti-Markovnikov hydromethylation of alkenes, a valuable but unknown transformation .
Action Environment
The action of this compound is influenced by environmental factors such as air and moisture . These factors can affect the compound’s stability, which in turn influences its action, efficacy, and stability .
Safety and Hazards
While specific safety and hazard information for “(4-Tetrahydropyranyl)methylboronic Acid Pinacol Ester” is not available, general precautions for handling boronic esters include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Direcciones Futuras
The future directions in the research and application of pinacol boronic esters, including “(4-Tetrahydropyranyl)methylboronic Acid Pinacol Ester”, could involve the development of more efficient and diverse protocols for their functionalizing deboronation . This could expand their utility as building blocks in organic synthesis .
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-(oxan-4-ylmethyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BO3/c1-11(2)12(3,4)16-13(15-11)9-10-5-7-14-8-6-10/h10H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGDTKLIAIPNJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2249826-22-8 | |
| Record name | 4,4,5,5-tetramethyl-2-[(oxan-4-yl)methyl]-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



